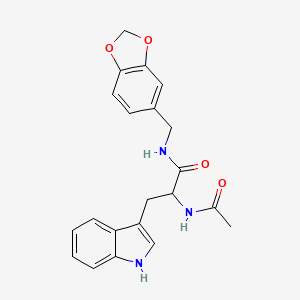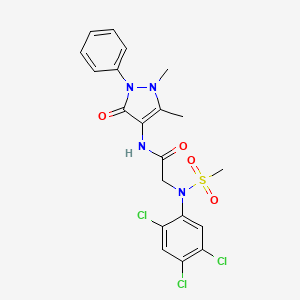![molecular formula C22H21NOS B4186307 3-phenyl-N-[2-(phenylthio)phenyl]butanamide](/img/structure/B4186307.png)
3-phenyl-N-[2-(phenylthio)phenyl]butanamide
Overview
Description
3-phenyl-N-[2-(phenylthio)phenyl]butanamide is a chemical compound that belongs to the class of phenylamides. It is extensively used in scientific research for its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[2-(phenylthio)phenyl]butanamide involves the modulation of various signaling pathways, including the Wnt/beta-catenin pathway, the NF-kappaB pathway, and the TGF-beta pathway. It has been shown to inhibit the activity of various enzymes involved in the production of inflammatory cytokines, such as COX-2 and iNOS. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been found to reduce the deposition of collagen and fibrosis in various tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-phenyl-N-[2-(phenylthio)phenyl]butanamide in lab experiments is its ability to modulate various biological pathways. It has been extensively studied and has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-phenyl-N-[2-(phenylthio)phenyl]butanamide. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the identification of the specific targets of this compound and the mechanisms underlying its anti-inflammatory, anti-cancer, and anti-fibrotic effects. In addition, future research could investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer, inflammation, and fibrosis.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively used in scientific research for its ability to modulate various biological pathways. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties and has been found to modulate the expression of various genes involved in the regulation of cell growth, differentiation, and apoptosis. While there are some limitations to using this compound in lab experiments, its potential as a therapeutic agent for various diseases makes it an important area of research for the future.
Scientific Research Applications
3-phenyl-N-[2-(phenylthio)phenyl]butanamide has been extensively used in scientific research for its ability to modulate various biological pathways. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has also been found to modulate the expression of various genes involved in the regulation of cell growth, differentiation, and apoptosis.
Properties
IUPAC Name |
3-phenyl-N-(2-phenylsulfanylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c1-17(18-10-4-2-5-11-18)16-22(24)23-20-14-8-9-15-21(20)25-19-12-6-3-7-13-19/h2-15,17H,16H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJBOHMEOBHLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B4186233.png)
![6-chloro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4186235.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinecarboxamide](/img/structure/B4186250.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186279.png)

amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4186287.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4186288.png)
![2-[(4-bromobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4186291.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4186295.png)
![2-[(3-iodo-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4186301.png)
![2-(2-{4-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4186302.png)
![2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4186318.png)

